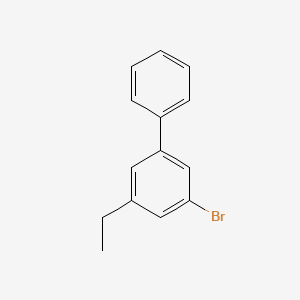

3-Bromo-5-ethyl-1,1'-biphenyl

Beschreibung

Biphenyl derivatives are widely used as intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and liquid crystals. The bromine atom enhances electrophilic reactivity, making the compound valuable for cross-coupling reactions (e.g., Suzuki-Miyaura), while the ethyl group introduces steric and electronic effects that influence solubility and stability .

Eigenschaften

Molekularformel |

C14H13Br |

|---|---|

Molekulargewicht |

261.16 g/mol |

IUPAC-Name |

1-bromo-3-ethyl-5-phenylbenzene |

InChI |

InChI=1S/C14H13Br/c1-2-11-8-13(10-14(15)9-11)12-6-4-3-5-7-12/h3-10H,2H2,1H3 |

InChI-Schlüssel |

SOEBATLEYPBOEP-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC(=CC(=C1)Br)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-ethyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the bromination of 5-ethyl-1,1’-biphenyl using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-5-ethyl-1,1’-biphenyl may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-5-ethyl-1,1’-biphenyl can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products

Substitution: Formation of 3-hydroxy-5-ethyl-1,1’-biphenyl or 3-amino-5-ethyl-1,1’-biphenyl.

Coupling: Formation of biaryl compounds with various substituents.

Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Wissenschaftliche Forschungsanwendungen

3-Bromo-5-ethyl-1,1’-biphenyl has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Material Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).

Biology and Medicine: Investigated for its potential biological activities and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and polymers.

Wirkmechanismus

The mechanism of action of 3-Bromo-5-ethyl-1,1’-biphenyl depends on the specific reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In coupling reactions, the palladium catalyst facilitates the formation of new carbon-carbon bonds through oxidative addition and reductive elimination steps.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Biphenyl Derivatives

Key Observations :

- Vapor Pressure : Bromination and alkylation reduce volatility compared to biphenyl. For example, biphenyl has a vapor pressure of 7 Pa, while brominated analogs (e.g., 3-Bromo-3'-chloro-1,1'-biphenyl) likely exhibit lower values due to increased molecular weight and polarity .

- Log P : Bromine and chlorine substituents increase hydrophobicity. The ethyl group in 3-Bromo-5-ethyl-1,1'-biphenyl further elevates Log P compared to fluorine or methyl groups .

Environmental Degradation and Persistence

Table 2: Degradation Efficiency of Biphenyl Derivatives

Key Findings :

- Biphenyl and biphenyl oxide degrade efficiently via microbiological treatment (e.g., biopile systems), achieving near-complete removal .

- No benzene (a common biphenyl metabolite) was detected in field studies, suggesting bromine may alter degradation pathways .

Toxicity and Regulatory Considerations

Table 3: PBT (Persistence, Bioaccumulation, Toxicity) Profiles

Key Insights :

- Brominated biphenyls are more persistent and bioaccumulative than biphenyl.

Biologische Aktivität

3-Bromo-5-ethyl-1,1'-biphenyl is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula: C14H13Br

- Molecular Weight: 261.16 g/mol

- IUPAC Name: 1-bromo-3-ethyl-5-phenylbenzene

- Canonical SMILES: CCC1=CC(=CC(=C1)Br)C2=CC=CC=C2

Mechanisms of Biological Activity

The biological activity of 3-Bromo-5-ethyl-1,1'-biphenyl can be attributed to its structural features, particularly the bromine and ethyl substituents. These functional groups influence its reactivity and interactions with biological targets.

Potential Mechanisms:

- Substitution Reactions: The bromine atom can be substituted with various nucleophiles, potentially leading to the formation of bioactive derivatives.

- Coupling Reactions: Participates in coupling reactions that can facilitate the synthesis of complex organic molecules with biological relevance.

- Oxidation and Reduction: Under specific conditions, it can undergo redox reactions that may impact cellular processes.

Biological Studies and Findings

Recent studies have investigated the biological implications of compounds related to biphenyl derivatives, including 3-Bromo-5-ethyl-1,1'-biphenyl.

Case Study: Antimicrobial Activity

A study explored the antimicrobial properties of biphenyl derivatives, where 3-Bromo-5-ethyl-1,1'-biphenyl was tested against various pathogens. The results indicated significant inhibitory effects on bacterial growth, suggesting its potential as a lead compound for antibiotic development .

Toxicological Assessments

Research has shown that biphenyl compounds can exhibit toxicological effects in animal models. A comprehensive two-year study revealed that dietary exposure to biphenyl derivatives led to an increased incidence of urinary bladder tumors in male rats, raising concerns about the carcinogenic potential of these compounds .

Comparative Analysis with Similar Compounds

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 3-Bromo-1,1'-biphenyl | Lacks ethyl group | Lower reactivity in substitution |

| 5-Ethyl-1,1'-biphenyl | Lacks bromine atom | Reduced antimicrobial properties |

| 3-Chloro-5-ethyl-1,1'-biphenyl | Contains chlorine instead of bromine | Different reactivity profile |

Research Applications

The compound is being investigated for various applications in fields such as:

- Pharmaceutical Development: As a building block for synthesizing new therapeutic agents.

- Material Science: In the development of organic semiconductors and light-emitting diodes (LEDs).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.